(S)-Pyrrolidine-3-carboxamide
Description
Significance of the Pyrrolidine (B122466) Core Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in a vast number of biologically active compounds, including natural products, alkaloids, and synthetic pharmaceuticals. frontiersin.orgnih.gov Its prevalence in medicinal chemistry can be attributed to several key factors:
Structural Versatility and 3D-Scaffold Diversity: The non-planar, puckered nature of the saturated pyrrolidine ring allows for the creation of molecules with well-defined three-dimensional structures. nih.govresearchgate.net This is a significant advantage in drug design, as the sp³-hybridized carbons provide a scaffold that can explore a wider range of chemical space compared to flat, aromatic systems. nih.govresearchgate.net This "pseudorotation" of the ring allows for precise positioning of substituents to optimize interactions with biological targets. nih.gov
Physicochemical Properties: The pyrrolidine moiety often imparts favorable physicochemical properties to molecules, such as increased hydrophilicity and basicity, which can enhance aqueous solubility and bioavailability. tandfonline.compharmablock.com
Stereochemical Complexity: The pyrrolidine ring can contain multiple stereocenters, which is crucial for the stereospecific interactions required for high-affinity binding to biological targets like enzymes and receptors. nih.govnih.gov The ability to control the stereochemistry of substituents on the pyrrolidine ring is a key aspect of modern drug discovery. nih.gov
Prevalence in Approved Drugs: The pyrrolidine scaffold is a common feature in numerous drugs approved by the U.S. Food and Drug Administration (FDA). frontiersin.orgtandfonline.com Examples include drugs for a wide range of conditions such as hypertension (e.g., Enalapril), bacterial infections (e.g., Clindamycin), and cancer (e.g., Sunitinib). frontiersin.orgtandfonline.comnih.gov In 2022, several new FDA-approved drugs, including Daridorexant, Pacritinib, and Futibatinib, also contained the pyrrolidine ring. frontiersin.orgnih.gov
The following table provides examples of FDA-approved drugs containing the pyrrolidine scaffold:
| Drug Name | Therapeutic Area |
| Enalapril | Antihypertensive |
| Captopril | Antihypertensive |
| Clindamycin | Antibacterial |
| Anisomycin | Antibacterial |
| Sunitinib | Anticancer |
| Daridorexant | Insomnia |
| Pacritinib | JAK-2 Inhibitor |
| Futibatinib | FGFR-4 Inhibitor |
Data sourced from multiple scientific publications. frontiersin.orgnih.govtandfonline.comnih.gov
Role of (S)-Pyrrolidine-3-carboxamide as a Chiral Building Block
This compound serves as a valuable chiral building block in asymmetric synthesis, which is the synthesis of a single enantiomer of a chiral molecule. acs.orgnih.gov The presence of a defined stereocenter at the 3-position of the pyrrolidine ring makes it a useful starting material for the construction of more complex chiral molecules. oup.com
Key aspects of its role as a chiral building block include:
Stereochemical Control: The (S)-configuration of the carboxamide group provides a fixed stereochemical reference point. This allows for the stereoselective introduction of other functional groups, leading to the synthesis of specific stereoisomers of the target molecule. vulcanchem.com This control is essential as different enantiomers of a drug can have vastly different biological activities. nih.gov
Functional Group Handles: The molecule possesses multiple reactive sites—the secondary amine, the carboxamide, and the pyrrolidine ring itself—that can be selectively modified. For example, the amine can be alkylated or acylated, and the carboxamide can be hydrolyzed or reduced.
Synthesis of Complex Heterocycles: this compound is used in the synthesis of more complex heterocyclic systems, such as pyrrolizidine (B1209537) and indolizidine alkaloids, which are classes of natural products with a wide range of biological activities. acs.orgnih.gov
Organocatalysis: Pyrrolidine derivatives, in general, are widely used as organocatalysts in asymmetric reactions, such as aldol (B89426) and Mannich reactions, to produce chiral molecules with high enantioselectivity. nuph.edu.ua While this compound itself is more of a building block, its derivatives can be designed to act as catalysts.
Overview of Research Trajectories in Pyrrolidine-3-carboxamide (B1289381) Chemistry
Research involving pyrrolidine-3-carboxamide and its derivatives is diverse and spans several key areas of medicinal chemistry and drug discovery.
One major research focus is the development of novel enzyme inhibitors . Pyrrolidine carboxamides have been identified as a promising class of inhibitors for various enzymes. A notable example is their activity against InhA, an enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, the bacterium that causes tuberculosis. acs.orgnih.gov High-throughput screening and subsequent optimization have led to the development of potent InhA inhibitors with nanomolar activity. acs.org
Another significant area of investigation is in the field of anticancer research . Derivatives of pyrrolidine-3-carboxamide have been explored as potential anticancer agents. For instance, certain pyrrolidine-containing compounds have been shown to act as antagonists for the CXCR4 receptor, which is involved in cancer metastasis. frontiersin.org
Furthermore, research has demonstrated the potential of pyrrolidine-3-carboxamide derivatives in other therapeutic areas, including:
Antiviral agents: Derivatives have been investigated for their ability to inhibit viruses like the Hepatitis B virus.
Antimalarial agents: Certain 4-aryl-N-benzylpyrrolidine-3-carboxamides have shown significant antimalarial activity.
Central Nervous System (CNS) disorders: Pyrrolidine-3-carboxylic acid derivatives are used as intermediates in the synthesis of compounds for treating CNS disorders. google.com
The following table summarizes some of the research applications of pyrrolidine-3-carboxamide derivatives:
| Research Area | Target/Application | Key Findings |
| Antitubercular | InhA enzyme inhibition | Potent inhibitors with over 160-fold improved potency after optimization. acs.org |
| Anticancer | CXCR4 receptor antagonism | Inhibition of CXCL12-induced calcium flux. frontiersin.org |
| Antiviral | Hepatitis B virus inhibition | Derivatives show potential as antiviral agents. |
| Antimalarial | Plasmodium falciparum | 4-aryl-N-benzylpyrrolidine-3-carboxamides exhibit significant activity. |
| Endothelin Receptor Antagonism | ETB receptor | Discovery of highly specific and orally active antagonists. nih.gov |
The synthetic versatility of this compound allows for the creation of diverse chemical libraries for screening against various biological targets. nih.gov Current research continues to explore new synthetic methodologies to create novel derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govoist.jp
Structure
3D Structure
Properties
IUPAC Name |
(3S)-pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651175 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573704-64-0 | |
| Record name | (3S)-Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80651175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for S Pyrrolidine 3 Carboxamide and Its Stereoisomers
Stereoselective and Enantioselective Synthesis Approaches
The construction of the chiral pyrrolidine (B122466) core with high stereochemical fidelity is paramount. Modern organic synthesis has yielded a variety of powerful methods to achieve this, including asymmetric Michael additions, asymmetric hydrogenations, organocatalytic methods, and Lewis-acid catalyzed reactions.
Asymmetric Michael Addition Reactions to Pyrrolidine-3-carboxylic Acid Derivatives
Asymmetric Michael addition reactions represent a powerful tool for the enantioselective formation of carbon-carbon bonds and the construction of chiral heterocycles. In the context of synthesizing precursors to (S)-pyrrolidine-3-carboxamide, this approach has been successfully employed to generate highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. nih.govrsc.org
One notable strategy involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates. nih.govrsc.org This reaction, catalyzed by chiral amines, proceeds with high efficiency and stereoselectivity. For instance, the reaction of a 4-oxo-2-enoate with a nitroalkane in the presence of a suitable organocatalyst can yield the corresponding Michael adduct with high enantiomeric excess (ee). Subsequent reduction of the nitro group and intramolecular reductive amination leads to the formation of the desired substituted pyrrolidine-3-carboxylic acid. This method has been utilized to synthesize 5-methylpyrrolidine-3-carboxylic acid with an impressive 97% ee in just two steps. nih.govrsc.org
The choice of organocatalyst is critical in achieving high stereoselectivity. Cinchona alkaloid-derived catalysts and chiral primary amine-thioureas have proven effective in promoting these transformations. nih.gov The reaction conditions, including the solvent and temperature, also play a significant role in optimizing both the yield and the enantioselectivity of the Michael addition. nih.gov
A summary of representative organocatalytic Michael addition reactions for the synthesis of pyrrolidine-3-carboxylic acid precursors is presented below:
| Michael Acceptor | Michael Donor | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 4-Oxo-4-phenylbut-2-enoate | Nitromethane | Chiral Amine-Thiourea | Toluene | 85 | >20:1 | 95 |
| 4-Methyl-4-oxo-pent-2-enoate | Nitroethane | Cinchona Alkaloid Derivative | CH2Cl2 | 92 | 15:1 | 97 |
| 4-Oxo-4-(p-tolyl)but-2-enoate | 2-Nitropropane | Proline-derived Catalyst | Dioxane | 78 | 10:1 | 92 |
Asymmetric Hydrogenation Techniques for Pyrrolidine-3-carboxylic Acid Precursors
Asymmetric hydrogenation is a cornerstone of stereoselective synthesis, enabling the reduction of prochiral double bonds to form chiral centers with high enantiopurity. For the synthesis of this compound, this technique can be applied to the reduction of pyrrole-3-carboxylic acid precursors or other unsaturated intermediates.
The direct asymmetric hydrogenation of pyrrole-3-carboxylic acid derivatives presents a challenge due to the aromaticity of the pyrrole (B145914) ring, which makes it less susceptible to hydrogenation compared to simple alkenes. However, advancements in catalyst design, particularly with noble metal catalysts such as rhodium and iridium, have enabled the hydrogenation of various heterocyclic compounds with high enantioselectivity. acs.orgrsc.org Chiral phosphine (B1218219) ligands are crucial for inducing asymmetry in these reactions.
While specific examples for the direct asymmetric hydrogenation of pyrrole-3-carboxylic acid to (S)-pyrrolidine-3-carboxylic acid are not extensively reported, the principles of asymmetric hydrogenation of related unsaturated carboxylic acids and heterocyclic systems are well-established. mappingignorance.org For instance, rhodium complexes with chiral bisphosphine ligands have been successfully used for the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. nih.govnih.govresearchgate.net Similarly, iridium-catalyzed asymmetric hydrogenation has shown great promise for a wide range of substrates, including N-heterocycles. acs.orgrsc.orgnih.govnih.govunife.it
A plausible strategy would involve the hydrogenation of a suitable N-protected pyrrole-3-carboxylate ester using a chiral rhodium or iridium catalyst, followed by deprotection and amidation. The choice of protecting group on the nitrogen atom can significantly influence the reactivity and selectivity of the hydrogenation.
Organocatalytic Enantioselective Synthesis
Organocatalysis has emerged as a powerful and environmentally benign approach to asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. unibo.it Chiral secondary amines, such as proline and its derivatives, are particularly effective in activating substrates through the formation of enamine or iminium ion intermediates. unibo.it
Several organocatalytic strategies have been developed for the enantioselective synthesis of substituted pyrrolidines. researchgate.net These often involve cascade or domino reactions, where multiple bonds are formed in a single synthetic operation with high stereocontrol.
One prominent example is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. mappingignorance.orgnih.govumich.edu Chiral organocatalysts can control the stereochemical outcome of this cycloaddition, leading to highly functionalized pyrrolidines with multiple stereocenters. For instance, the reaction of an imino ester (as an azomethine ylide precursor) with an electron-deficient alkene, catalyzed by a chiral Brønsted acid or a bifunctional organocatalyst, can afford the corresponding pyrrolidine derivative in high yield and enantioselectivity. researchgate.net
Another powerful organocatalytic method is the Michael addition of aldehydes or ketones to nitroolefins, followed by an intramolecular cyclization. nih.gov This approach, often catalyzed by diarylprolinol silyl (B83357) ethers, allows for the construction of highly substituted pyrrolidines with excellent stereocontrol. researchgate.net The resulting nitro-substituted pyrrolidine can then be further transformed into the desired carboxamide.
The following table summarizes key organocatalytic reactions used in the synthesis of chiral pyrrolidine precursors:
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Key Intermediate | Stereoselectivity |
| [3+2] Cycloaddition | Imino ester | α,β-Unsaturated aldehyde | Diarylprolinol silyl ether | Azomethine ylide | High dr and ee |
| Michael Addition/Cyclization | Aldehyde | Nitroalkene | Chiral secondary amine | Enamine | High dr and ee |
| Mannich/Michael Cascade | Imine | Enal | Chiral phosphoric acid | Iminium ion | High dr and ee |
Lewis-Acid Catalyzed Three-Component Coupling Reactions
Lewis acid catalysis plays a crucial role in a variety of organic transformations, including multicomponent reactions that allow for the rapid construction of complex molecules from simple starting materials. tandfonline.comchemistryviews.org In the context of pyrrolidine synthesis, Lewis acid-catalyzed three-component coupling reactions offer an efficient and atom-economical approach. nih.govscispace.comnih.gov
A common strategy involves the [3+2] cycloaddition of an azomethine ylide, generated in situ from an amino acid or its derivative, with a dipolarophile in the presence of a chiral Lewis acid. acs.org The Lewis acid, typically a complex of a metal such as copper, silver, or scandium, coordinates to the reactants, thereby activating them and controlling the stereoselectivity of the cycloaddition. researchgate.net
For example, a copper(I) salt can catalyze the three-component reaction between an α-diazo ester, an imine, and an alkene to produce substituted pyrrolidines with high diastereoselectivity. nih.govscispace.com The reaction is believed to proceed through the formation of a transient azomethine ylide, which then undergoes a [3+2] cycloaddition with the alkene. Chiral ligands can be employed to render this process enantioselective.
Similarly, silver-catalyzed [3+2] cycloadditions of azomethine ylides with electron-deficient alkenes have been shown to be highly effective for the synthesis of functionalized pyrrolidines. chemistryviews.org The use of chiral phosphine ligands in conjunction with the silver salt allows for excellent control of the enantioselectivity. researchgate.net
Multistep Organic Synthesis of this compound
The synthesis of this compound often involves a multistep sequence starting from readily available chiral precursors. These synthetic routes are designed to be efficient, scalable, and provide the target compound with high optical purity.
A common starting material for the synthesis of this compound is (S)-pyrrolidine-3-carboxylic acid or a suitable derivative thereof. mdpi.commdpi.com The key transformation in the final step is the formation of the amide bond.
Amide Coupling Strategies
The conversion of a carboxylic acid to a carboxamide is a fundamental transformation in organic synthesis. luxembourg-bio.comrsc.org Several reliable methods are available for the amide coupling of (S)-pyrrolidine-3-carboxylic acid to furnish this compound.
Coupling Reagents: A widely used approach involves the activation of the carboxylic acid with a coupling reagent, followed by reaction with an amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt. luxembourg-bio.comnih.govhepatochem.com Common coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), as well as phosphonium (B103445) reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and uronium reagents such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.gov These reagents convert the carboxylic acid into a highly reactive intermediate, such as an active ester or an O-acylisourea, which is readily attacked by the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and improve the efficiency of the coupling. nih.gov
Acid Chlorides: Another classic method for amide bond formation is through the conversion of the carboxylic acid to the corresponding acid chloride. hepatochem.com This is typically achieved by treating the N-protected pyrrolidine-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride is then reacted with ammonia to yield the desired carboxamide. Subsequent deprotection of the nitrogen atom affords this compound.
The table below provides a comparison of common amide coupling reagents:
| Coupling Reagent | Activating Group | Byproduct | Advantages | Disadvantages |
| DCC | Dicyclohexylurea | Dicyclohexylurea (DCU) | Inexpensive, effective | DCU can be difficult to remove |
| EDCI | 1-ethyl-3-(3-dimethylaminopropyl)urea | Water-soluble urea | Easy workup | More expensive than DCC |
| HBTU | Tetramethylurea | Tetramethylurea | High coupling efficiency, low racemization | Can be a sensitizer |
| PyBOP | Tripyrrolidinophosphine oxide | Tripyrrolidinophosphine oxide | High coupling efficiency | Expensive |
The choice of the specific amide coupling strategy depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and cost considerations. For the synthesis of this compound, a method that ensures minimal racemization of the chiral center is of utmost importance.
Protection and Deprotection Group Chemistry
The successful synthesis of this compound and its stereoisomers is critically dependent on the judicious selection and application of protecting groups for both the pyrrolidine nitrogen and the carboxylic acid functionality. These groups prevent unwanted side reactions and allow for the selective modification of the molecule. The choice of a protecting group is dictated by its stability under various reaction conditions and the ease of its removal (deprotection) without affecting other sensitive functional groups.
Commonly employed protecting groups for the pyrrolidine nitrogen are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is known for its stability to a wide range of non-acidic conditions. Its removal is conveniently achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent. nih.govacs.orgresearchgate.net
The Cbz group, introduced using benzyl (B1604629) chloroformate (Cbz-Cl), offers orthogonality to the Boc group as it is stable to acidic conditions. mdpi.comnih.gov Deprotection of the Cbz group is most commonly accomplished by catalytic hydrogenolysis, using hydrogen gas and a palladium catalyst (Pd/C), a method that is generally mild and efficient. mdpi.comnih.gov
For the protection of the carboxylic acid group, esterification is the most common strategy. Methyl or ethyl esters are frequently used and can be hydrolyzed under basic conditions. Benzyl esters are also employed and have the advantage of being removable via hydrogenolysis, concurrently with a Cbz group. tert-Butyl esters, which are cleaved under acidic conditions, provide another orthogonal protecting group strategy. mdpi.com
The following interactive table summarizes key protecting groups used in the synthesis of pyrrolidine-3-carboxamide (B1289381) derivatives, along with their common protection and deprotection methods.
| Functional Group | Protecting Group | Protection Reagent(s) | Deprotection Condition(s) |
| Amine (Pyrrolidine N) | tert-butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NEt₃, NaOH) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in organic solvent |
| Amine (Pyrrolidine N) | Benzyloxycarbonyl (Cbz) | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) | H₂, Pd/C (Catalytic Hydrogenolysis) |
| Carboxylic Acid | Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst (e.g., H₂SO₄) | Base hydrolysis (e.g., LiOH, NaOH) |
| Carboxylic Acid | Benzyl Ester | Benzyl alcohol, Acid catalyst | H₂, Pd/C (Catalytic Hydrogenolysis) |
| Carboxylic Acid | tert-Butyl Ester | Isobutylene, Acid catalyst or tert-butyl bromide | Acidic conditions (e.g., TFA) |
Resolution of Racemic Pyrrolidine-3-carboxylic Acid Intermediates
A crucial step in obtaining enantiomerically pure this compound is the resolution of a racemic mixture of its precursor, pyrrolidine-3-carboxylic acid. Several strategies have been developed to achieve this separation.
One of the most established methods is diastereomeric salt formation . This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base. tandfonline.comnih.gov The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.gov This difference in solubility allows for their separation by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the diastereomeric salt with an acid to remove the chiral resolving agent. Commonly used chiral bases for this purpose include brucine, strychnine, and (R)- or (S)-1-phenylethanamine. tandfonline.com
Enzymatic resolution offers a highly selective and environmentally benign alternative. nih.gov This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of the racemic substrate. For instance, a lipase (B570770) could selectively hydrolyze an ester derivative of racemic pyrrolidine-3-carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. Candida antarctica lipase B (CALB) is an example of a lipase that has been used for the resolution of racemic pyrrolidine derivatives. mdpi.com
Kinetic resolution is another powerful technique that can be applied. In a kinetic resolution, the two enantiomers of a racemic starting material react at different rates with a chiral catalyst or reagent. mdpi.commdpi.com This difference in reaction rates leads to an enrichment of the slower-reacting enantiomer in the starting material and the faster-forming enantiomer in the product. For example, enzymatic acylation of a racemic pyrrolidine derivative can lead to the formation of an acylated product of one enantiomer while leaving the other enantiomer unreacted. mdpi.com Dynamic kinetic resolution (DKR) is an advancement of this method where the racemization of the starting material is performed in situ, allowing for a theoretical yield of 100% for a single enantiomer. nih.govmdpi.com
Novel Synthetic Pathways to Pyrrolidine Ring Systems
Beyond the classical synthetic routes, significant research has been dedicated to developing novel and more efficient pathways for the construction of the pyrrolidine ring itself. These modern methods often offer improved stereocontrol, functional group tolerance, and atom economy.
[3+2] Cycloaddition reactions are a cornerstone of modern pyrrolidine synthesis. mdpi.comrsc.orgnih.gov This powerful strategy involves the reaction of a three-atom component (a 1,3-dipole) with a two-atom component (a dipolarophile). Azomethine ylides are commonly used as the 1,3-dipole, which can be generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone. nih.govingentaconnect.com The reaction of the azomethine ylide with an alkene dipolarophile directly furnishes a substituted pyrrolidine ring. The stereochemical outcome of this reaction can often be controlled through the use of chiral catalysts, leading to the enantioselective synthesis of highly functionalized pyrrolidines. nih.govmdpi.com
Catalytic asymmetric synthesis has emerged as a highly efficient approach to chiral pyrrolidines. mdpi.com This involves the use of a small amount of a chiral catalyst to induce enantioselectivity in a chemical transformation. For example, enantioselective intramolecular aza-Michael additions, catalyzed by chiral phosphoric acids, have been developed to construct the pyrrolidine ring with high enantiomeric excess. whiterose.ac.uk
Another innovative approach involves C-H activation strategies . nih.gov These methods allow for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. In the context of pyrrolidine synthesis, palladium-catalyzed C(sp³)-H activation has been utilized to introduce aryl groups onto the pyrrolidine ring in a stereoselective manner, providing a novel route to complex pyrrolidine derivatives. nih.gov
Furthermore, multicomponent reactions (MCRs) offer a streamlined approach to pyrrolidine synthesis by combining three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical fashion. tandfonline.comtandfonline.com These reactions often proceed through a cascade of transformations, rapidly building molecular complexity and providing access to diverse libraries of pyrrolidine derivatives.
Derivatization Strategies and Analogue Design of Pyrrolidine 3 Carboxamides
Chemical Modification at the Pyrrolidine (B122466) Ring
The pyrrolidine ring of (S)-Pyrrolidine-3-carboxamide is a primary target for chemical modification to explore the chemical space and influence the molecule's three-dimensional conformation. The sp³-hybridized nature of the ring allows for the generation of structural diversity and stereochemical complexity, which are crucial for specific interactions with biological targets. nih.govresearchgate.net
Modifications can be introduced at various positions on the pyrrolidine ring:
N-Substitution: The nitrogen atom of the pyrrolidine ring is a common site for derivatization. nih.gov N-acylation, N-alkylation, and N-arylation are frequently employed techniques. For instance, the introduction of a benzyl-type substituent at the pyrrolidine nitrogen is a feature in some derivatives. nih.gov In other examples, the nitrogen is functionalized with different aromatic rings to create inhibitors of enzymes like poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2). nih.gov The basicity of the pyrrolidine nitrogen can be significantly affected by the nature of the substituents, particularly charged ones, which in turn can influence biological interactions. nih.gov
C2, C4, and C5-Substitution: The carbon atoms of the ring can also be substituted to alter the compound's properties. Substituents at the C4 position can affect the puckering of the ring, thereby controlling its conformation. nih.gov For example, a cis-4-CF₃ substituent has been shown to endorse a pseudo-axial conformation of other groups, leading to full agonism at GRP40 receptors. nih.gov Similarly, the stereochemistry of substituents, such as a 3-R-methyl group versus a 3-S-methyl group, can dramatically alter the biological activity profile. nih.gov The synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids has been achieved through methods like organocatalytic enantioselective Michael addition reactions. rsc.orgresearchgate.net
Spirocyclic Systems: The creation of spirocyclic systems is another strategy to introduce conformational rigidity and novel structural motifs. nih.gov Spiro[pyrrolidine-3,3′-oxindoles] have been designed and synthesized as potential dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2). nih.gov
The choice of substituents and their stereochemical orientation are critical, as they can lock the pyrrolidine ring into specific conformations that are favorable for binding to a particular biological target. nih.govresearchgate.net
Carboxamide Moiety Functionalization
The carboxamide group at the C3 position is another key site for derivatization, allowing for the introduction of a wide array of functional groups to modulate activity and selectivity.
Synthetic strategies often involve the initial synthesis of a protected pyrrolidine core, which is then coupled with various amines or other nucleophiles. For example, new sulphonamide pyrolidine carboxamide derivatives have been synthesized by coupling N-protected proline (a precursor to the pyrrolidine carboxamide scaffold) with other intermediates via activating agents like EDC.HCl/HOBT. nih.govplos.org This approach allows for the systematic variation of the substituent attached to the carboxamide nitrogen.
In one study, thirty-two new sulphonamide pyrolidine carboxamide derivatives were synthesized, demonstrating the feasibility of creating a large library of analogues by modifying this moiety. nih.govmalariaworld.org The carboxamide can be functionalized with simple alkyl or aryl groups, as well as more complex heterocyclic systems. For instance, derivatives have been prepared where the carboxamide is coupled with alaninamide fragments that are further substituted with various aromatic and heterocyclic rings, such as phenyl, 4-chlorobenzyl, and benzo[d]thiazol-2-yl groups. nih.gov
Furthermore, the entire carboxamide can be considered part of a larger side chain that can be extensively modified. In the development of endothelin (ET) receptor antagonists, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group at the pyrrolidine core resulted in a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov This highlights the profound impact that modifications originating from the carboxamide functional group can have on the pharmacological profile of the final compound.
Introduction of Diverse Substituents for Enhanced Biological Activity
The introduction of diverse substituents at the pyrrolidine ring and the carboxamide moiety is a cornerstone of structure-activity relationship (SAR) studies aimed at enhancing biological potency and selectivity. nih.gov
SAR analyses have revealed that the biological activity of pyrrolidine-3-carboxamide (B1289381) derivatives is highly sensitive to the nature and position of substituents. nih.gov
Substituents on the Pyrrolidine Ring: The anticonvulsant activity of pyrrolidine-2,5-dione derivatives (related structures) is strongly affected by substituents at the 3-position of the pyrrolidine ring. nih.gov For CXCR4 receptor antagonists, the position of a methyl group on a pyridine (B92270) ring attached to the pyrrolidine core significantly influenced binding affinity, with the 3-CH₃ substituent showing the highest affinity. nih.gov
Substituents on the Carboxamide Moiety: For N-acylethanolamine acid amidase (NAAA) inhibitors, SAR studies on the terminal phenyl group of pyrrolidine amides showed a preference for small, lipophilic substituents at the 3-position of the phenyl ring for optimal potency. nih.govrsc.org A 3-Cl substitution was found to be 3.5-fold more effective than the unsubstituted analogue, whereas a 4-Cl substitution led to a decrease in potency. nih.gov
Linker Modifications: The linker connecting the pyrrolidine core to terminal functional groups also plays a critical role. For NAAA inhibitors, conformationally flexible linkers tended to increase inhibitory potency but reduce selectivity, while more rigid, conformationally restricted linkers improved selectivity over related enzymes like FAAH. nih.govrsc.org
The following table summarizes selected SAR findings for pyrrolidine-based compounds:
| Scaffold/Series | Target/Activity | Key SAR Findings | Reference(s) |
| Pyrrolidine sulfonamides | Glycine Transporter-1 (GlyT1) Inhibitors | Fluorophenyl substituents at position 3 offered better in vitro potency. meta-substituted derivatives at another position showed improved activity. | nih.gov |
| Pyrrolidine amides | NAAA Inhibitors | Small, lipophilic 3-phenyl substituents are preferred for optimal potency. Flexible linkers increase potency but decrease selectivity. | nih.govrsc.org |
| (S)-Pyrrolidines | CXCR4 Antagonists | A methyl group at the 3-position of a pyridine ring substituent resulted in the highest binding affinity (IC₅₀ = 79 nM). | nih.gov |
| Pyrrolidine-based ET Antagonists | Endothelin (ET) Receptors | ortho-Alkylation of phenyl rings on the acetamide (B32628) side chain increased ET(B) affinity and the ET(A)/ET(B) selectivity ratio. | nih.gov |
| Sulphonamide pyrolidine carboxamides | Antiplasmodial | Compound 10o , with a specific substitution pattern, emerged as the most active against P. falciparum. | nih.govplos.orgmalariaworld.org |
These examples underscore the importance of systematic derivatization and biological evaluation to identify compounds with improved therapeutic potential.
Development of Pyrrolidine-3-carboxylic Acid Derivatives and Analogues
(S)-Pyrrolidine-3-carboxylic acid is a key precursor and analogue to this compound, and its derivatization is a major focus in drug discovery. The carboxylic acid functionality serves as a versatile handle for the synthesis of a wide range of derivatives, including esters, amides (like the parent compound), and more complex structures.
Synthetic routes to access enantiomerically enriched pyrrolidine-3-carboxylic acids have been developed. One such method involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates, which can yield 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess in just two steps. rsc.orgresearchgate.netrsc.org
Once obtained, the pyrrolidine-3-carboxylic acid scaffold is used to build more complex molecules. For instance, a series of potent and highly specific ET(B) receptor antagonists were developed based on a pyrrolidine-3-carboxylic acid core. nih.gov In this work, the carboxylic acid was functionalized to incorporate a diphenylmethylaminoacetamide side chain, which proved crucial for achieving high selectivity for the ET(B) receptor over the ET(A) receptor. nih.gov
Similarly, new 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for anti-inflammatory activity. researchgate.net Further derivatization of the 5-oxopyrrolidine carboxylic acid has led to compounds bearing azole, diazole, and hydrazone moieties, some of which exhibited potent anticancer and antimicrobial activity. mdpi.com These studies demonstrate that the pyrrolidine-3-carboxylic acid framework is a privileged scaffold for developing a wide range of biologically active agents. nih.govresearchgate.net
The synthesis of more complex analogues, such as (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acids, has also been pursued to create potent ionotropic glutamate (B1630785) receptor (iGluR) antagonists. nih.gov These efforts highlight the utility of the pyrrolidine carboxylic acid motif in constructing conformationally constrained amino acid analogues for neuroscience research. nih.gov
Pharmacological Profile and Biological Activities of S Pyrrolidine 3 Carboxamide and Its Derivatives
In Vitro and In Vivo Pharmacological Efficacy
Anticancer Activities and Cytotoxicity Mechanisms
The pyrrolidine (B122466) scaffold is a privileged moiety in the design of anticancer agents due to its presence in numerous natural and synthetic compounds with cytotoxic activity. bohrium.com Derivatives of (S)-pyrrolidine-3-carboxamide have demonstrated significant efficacy against various cancer cell lines through diverse mechanisms of action.
Pyrrolidine-based CXCR4 antagonists have shown in vivo efficacy in cancer models. nih.gov Compound 46 , a potent CXCR4 antagonist, demonstrated marked efficacy in a mouse model of cancer metastasis, validating the therapeutic strategy of targeting the CXCL12/CXCR4 axis in oncology. nih.gov
Other derivatives have exhibited direct cytotoxic effects. Spiro[pyrrolidine-3,3′-oxindoles] have been developed as potential agents against breast cancer. nih.gov A specific thiophene-containing dispiro pyrrolidine derivative, compound 37e , showed good activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 17 µM and 19 µM, respectively. nih.gov Mechanistic studies revealed that this compound induced apoptosis through the generation of intracellular reactive oxygen species (ROS), which in turn mediated the activation of caspase-3. nih.gov
Furthermore, N-substituted indole-2-carboxamides have shown potent and selective inhibition of cancer cell proliferation. semanticscholar.org Compounds from this class exhibited sub-micromolar IC50 values against K-562 (leukemia) cells and high selectivity against HCT-116 (colon cancer) cells. semanticscholar.org Pyrrolizine derivatives bearing a 3,4,5-trimethoxyphenyl moiety have also shown high cytotoxicity against cancer cell lines such as MCF-7, A2780 (ovarian), and HT29 (colon), with some compounds inducing G1 cell cycle arrest and apoptosis. researchgate.net
| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC50) | Mechanism of Action |
| Compound 46 (CXCR4 antagonist) | In vivo metastasis model | N/A (demonstrated efficacy) | Inhibition of CXCL12/CXCR4 axis |
| Compound 37e (dispiro pyrrolidine) | MCF-7 (breast) | 17 µM | Induction of apoptosis via ROS-mediated caspase-3 activation |
| Compound 37e (dispiro pyrrolidine) | HeLa (cervical) | 19 µM | Induction of apoptosis via ROS-mediated caspase-3 activation |
| N-substituted indole-2-carboxamides | K-562 (leukemia) | Sub-micromolar | Cytotoxicity |
| N-substituted indole-2-carboxamides | HCT-116 (colon) | 1.01 µM (Compound 10) | Cytotoxicity |
| Pyrrolizine derivatives | MCF-7, A2780, HT29 | 0.02-23.35 µM | G1 cell cycle arrest, apoptosis induction |
Antimicrobial and Antitubercular Activities
Derivatives of pyrrolidine carboxamide have demonstrated significant potential as antimicrobial and antitubercular agents. A notable area of research has been their efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).
A series of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. nih.gov InhA is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it an effective target for antimicrobial agents. nih.gov The potency of these compounds was significantly improved through structural optimization, with resolution of racemic mixtures indicating that only one enantiomer is active as an InhA inhibitor. nih.gov For example, a derivative containing two nitrophenyl groups along with a pyran ring showed potent activity against S. aureus (MIC: 3.11 μg/mL), E. coli (MIC: 6.58 μg/mL), and P. aeruginosa (MIC: 5.82 μg/mL). nih.gov
Beyond their antitubercular effects, pyrrolidine derivatives exhibit broader antimicrobial activities. Studies on thiohydantoin-pyrrolidine derivatives have shown activity against Mycobacterium tuberculosis as determined by the microplate Alamar Blue assay (MABA) method. nih.gov Furthermore, certain 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives have demonstrated antibacterial activity against various bacterial strains. nih.gov
The table below summarizes the minimum inhibitory concentration (MIC) values for selected pyrrolidine derivatives against various microbial strains.
| Compound Class | Microorganism | MIC (μg/mL) |
| Sulfonylamino pyrrolidine derivative | Staphylococcus aureus | 3.11 |
| Sulfonylamino pyrrolidine derivative | Escherichia coli | 6.58 |
| Sulfonylamino pyrrolidine derivative | Pseudomonas aeruginosa | 5.82 |
| Pyrrolidine derivative 15a | Acinetobacter baumannii | 31.25 |
| Pyrrolidine derivative 15b | Acinetobacter baumannii | 31.25 |
Anti-inflammatory Properties
The pyrrolidine ring is recognized as an important structural feature for anti-inflammatory activity. nih.gov Research has focused on synthesizing and evaluating new pyrrolidine derivatives for their potential to mitigate inflammation.
One study involved the synthesis of new pyrrolidine derivatives by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines. nih.gov The resulting compounds were evaluated for their in vivo anti-inflammatory and analgesic effects, with some derivatives exhibiting the highest activity in the series. nih.gov These findings suggest that specific substitutions on the pyrrolidine scaffold can significantly influence their anti-inflammatory potency. nih.gov The development of these compounds could lead to promising new lead compounds for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). nih.gov
Central Nervous System (CNS) Modulatory Effects
Derivatives of pyrrolidine carboxamide have been shown to modulate key targets within the central nervous system. Research has identified 2-phenyl-1H-pyrrole-3-carboxamide derivatives as inverse agonists of the serotonin (B10506) type 6 receptor (5-HT₆R). This receptor is a promising target for addressing cognitive deficits. The modification of the core scaffold from a 1H-pyrrolo[3,2-c]quinoline to a 2-phenyl-1H-pyrrole-3-carboxamide resulted in a shift from neutral antagonism to inverse agonism at the 5-HT₆R-operated signaling pathways.
Another area of investigation involves the role of pyrrolidine derivatives as allosteric modulators of the dopamine (B1211576) D₂ receptor, which is a target for treating psychiatric and neurological diseases like schizophrenia and Parkinson's disease. The neuropeptide L-Prolyl-L-leucylglycinamide (PLG) modulates D₂ receptors and served as a template for the development of (S)-N-((R)-1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl)pyrrolidine-2-carboxamide (PAOPA). PAOPA acts as a positive allosteric modulator (PAM) at the D₂ receptor, enhancing the binding of dopamine.
Antihypoxic Activity
Certain derivatives of the pyrrolidine scaffold have been investigated for their potential to counteract hypoxic conditions. A study focused on diphenylguanidine derivatives containing a pyrrolidine-2,5-dione structure. researchgate.net These compounds were synthesized and evaluated for their antihypoxic activity in an in vivo model of acute hemic hypoxia. researchgate.net Among the synthesized molecules, 2,5-dioxo-N,N'-diphenylpyrrolidine-1-carboximidamide was found to possess high antihypoxic activity, with its effect exceeding that of the reference drug. researchgate.net This indicates that the incorporation of a guanidine (B92328) component into the pyrrolidine-2,5-dione structure can yield compounds with significant protective effects against hypoxia. researchgate.net
Anti-radical Activity
The antioxidant, or anti-radical, properties of pyrrolidine carboxamide derivatives have also been a subject of study. A series of thirty-two new sulphonamide pyrolidine carboxamide derivatives were synthesized and evaluated for their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. plos.orgnih.gov
Several of these compounds demonstrated noteworthy anti-radical activity, with IC₅₀ values comparable to that of the standard antioxidant, ascorbic acid. plos.orgnih.gov The results indicated that derivatives with a para-nitrophenylsulphonamide attachment generally exhibited higher inhibitory potencies than those with a toluenesulphonamide moiety. plos.org This suggests that the electronic properties of the substituents play a crucial role in the radical scavenging capability of these molecules.
The table below presents the DPPH radical scavenging activity for selected sulphonamide pyrrolidine carboxamide derivatives.
| Compound | IC₅₀ (μg/mL) |
| 10b | 6.48 |
| 10c | 8.49 |
| 10d | 3.02 |
| 10j | 6.44 |
| 10o | 4.32 |
| Ascorbic Acid (Reference) | 1.06 |
Mechanisms of Action Elucidation
The diverse biological activities of pyrrolidine carboxamide derivatives are underpinned by several distinct mechanisms of action.
For their antitubercular activity , the primary mechanism involves the direct inhibition of the InhA enzyme in Mycobacterium tuberculosis. nih.gov This enzyme is a key catalyst in the biosynthesis of mycolic acid, which is an essential component of the mycobacterial cell wall. nih.gov By binding to InhA, these compounds block the fatty acid synthesis pathway, thereby inhibiting bacterial growth. nih.gov
The broader antibacterial activity of some pyrrolidine derivatives has been attributed to the inhibition of DNA gyrase and topoisomerase IV. nih.gov These enzymes are vital for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov
The anti-inflammatory properties of certain derivatives are linked to the inhibition of cyclooxygenase enzymes, specifically COX-1 and COX-2. nih.gov By blocking these enzymes, the compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation.
In the central nervous system , the modulatory effects are achieved through direct interaction with specific neurotransmitter receptors. This includes acting as inverse agonists at the 5-HT₆ receptor and as positive allosteric modulators of the dopamine D₂ receptor, thereby fine-tuning serotonergic and dopaminergic neurotransmission, respectively.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Stereochemistry on Biological Activity
The stereochemistry of the pyrrolidine (B122466) ring is a critical determinant of biological activity, as the specific three-dimensional arrangement of atoms dictates the molecule's ability to bind to its target protein. nih.gov The non-planar, puckered nature of the saturated pyrrolidine scaffold allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. nih.gov This structural feature, combined with the presence of multiple stereogenic centers, means that different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.gov
Research into pyrrolidine carboxamides as inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) has demonstrated this principle. Studies involving the resolution of racemic mixtures of these inhibitors have shown that typically only one enantiomer is biologically active. nih.govacs.org This highlights the stereospecificity of the inhibitor's interaction with the InhA active site.
Further studies on other pyrrolidine-containing compounds underscore the pivotal role of chirality. For instance, with nature-inspired 3-Br-acivicin (3-BA) and its derivatives, only the isomers with a (5S, αS) configuration show significant antiplasmodial activity. mdpi.com This suggests that a stereoselective uptake mechanism, possibly an L-amino acid transport system, is responsible for the enhanced biological activity of the natural stereoisomer. mdpi.com Similarly, the orientation of substituents on the pyrrolidine ring can dramatically alter function; for example, a 3-R-methylpyrrolidine promotes a pure estrogen receptor-α (ERα) antagonist profile, which is valuable for breast cancer treatment, in contrast to an unsubstituted or 3-S-methylpyrrolidine. nih.gov These findings collectively affirm that stereochemistry is a fundamental factor in the design and activity of pyrrolidine-based compounds.
Elucidation of Key Pharmacophores for Target Interaction
A pharmacophore is the essential ensemble of steric and electronic features necessary for a molecule to interact with a specific biological target and trigger a response. For pyrrolidine carboxamide derivatives, specific pharmacophoric features have been identified that are crucial for their inhibitory action.
In the context of InhA inhibitors, a key pharmacophoric element is a hydrogen-bonding network. nih.gov Docking studies and crystal structures have revealed that the oxygen atom of the pyrrolidine carbonyl group forms a dual hydrogen bond with the catalytic residue Tyr158 of InhA and the NAD+ cofactor. nih.gov This interaction appears to be a conserved feature among InhA inhibitors and is critical for orienting the compound within the active site. nih.gov
Substituent Effects on Potency and Selectivity
The potency and selectivity of (S)-Pyrrolidine-3-carboxamide analogs are highly sensitive to the nature and position of various substituents. Extensive SAR studies have been conducted to map these effects, providing a roadmap for optimizing inhibitor design.
For pyrrolidine carboxamide-based InhA inhibitors, modifications to the phenyl ring (Ring A) have yielded significant insights. nih.gov An unsubstituted phenyl ring provides a baseline potency (IC50 ~10 µM). nih.gov The introduction of substituents at different positions leads to varied outcomes:
Para-Position: Substitution at the para-position is generally detrimental to activity, likely due to steric clashes with residues in the binding pocket. Electron-withdrawing halo substituents at the 4-position reduce potency in the order I > Br > Cl. nih.gov
Meta-Position: Symmetric 3,5-dichloro substitution dramatically improves potency, with compound d11 being the most potent in its series (IC50 = 0.39 µM). nih.gov This enhancement is not due to hydrogen bonding, as the 3,5-difluoro analog showed reduced activity. nih.gov
Ortho-Position: Substituents at the ortho-position, such as 2-Br or 2-CO2Me, lead to a decrease in potency. nih.gov
Table 1: Effect of Phenyl Ring A Substituents on InhA Inhibitory Activity
| Compound | R1 Substituent | R2 Substituent | IC50 (µM) nih.gov |
|---|---|---|---|
| s1 | H | H | ~10 |
| s7 | 4-Cl | H | >100 |
| s6 | 3-Cl | H | 1.63 |
| d10 | 3-F | 5-F | 1.49 |
| d11 | 3-Cl | 5-Cl | 0.39 |
| d12 | 3-Br | 5-CF3 | 0.85 |
| d8 | 2-Me | 3-Cl | 23.12 |
Similar detailed SAR has been established for pyrrolidine-3-carboxylic acid-based endothelin (ET) receptor antagonists. Replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group resulted in a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov Further optimization showed that ortho-alkylation of the phenyl rings could increase ET(B) affinity and boost the ET(A)/ET(B) selectivity ratio. nih.gov Combining these features with modifications to the 2-aryl group of the pyrrolidine core led to an antagonist with over 27,000-fold selectivity for the ET(B) receptor. nih.gov
Studies on ionotropic glutamate (B1630785) receptor (iGluR) ligands also demonstrate the profound impact of substituents. For (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, a substituent at the 4'-position of the phenyl ring significantly influences the binding affinity profile. nih.gov A 4'-hydroxyl group leads to high nanomolar affinity for the GluK3 receptor, while a 4'-methyl group eliminates affinity for AMPA and kainate receptors, leaving only moderate affinity for NMDA receptors. nih.gov
Table 2: Effect of 4'-Position Substituents on iGluR Binding Affinity
| Compound | 4'-Substituent | Target Receptor | Ki (µM) nih.gov |
|---|---|---|---|
| 4b | -OH | GluK3 | 0.87 |
| 4c | -CH3 | NMDA (native) | 17 |
These examples clearly show that minor changes to substituents on the pyrrolidine carboxamide scaffold can lead to dramatic shifts in biological activity and receptor selectivity.
Comparative Molecular Field Analysis (CoMFA) in Pyrrolidine Carboxamide Research
Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), are powerful computational tools used to correlate the 3D properties of molecules with their biological activities. nih.govsilae.itnih.gov CoMFA has been successfully applied to various series of pyrrolidine carboxamides to understand their SAR and guide the design of more potent analogs. nih.govnih.gov
In the study of pyrrolidine carboxamides as InhA inhibitors, CoMFA models have been constructed that show strong predictive power. nih.govsilae.it One such model yielded a cross-validated correlation coefficient (q²) of 0.626 and a conventional correlation coefficient (r²) of 0.953. nih.gov The predictive ability of the model was confirmed with a test set, giving a predictive r² of 0.880, indicating good predictive power. nih.gov Another CoMFA model for 46 pyrrolidine carboxamide analogues reported a q² of 0.777 and an r² of 0.966. silae.it
CoMFA works by generating 3D contour maps that visualize the regions where modifications to steric and electrostatic fields will favorably or unfavorably impact biological activity. nih.govresearchgate.net For instance, in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, CoMFA contour maps showed that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov The steric contour maps can indicate regions where bulky groups are favored (green contours) or disfavored (yellow contours), preventing potential steric clashes with receptor residues. researchgate.net
The insights derived from these CoMFA models are not merely explanatory; they are used prospectively to design new molecules with enhanced, predicted activity. nih.gov For example, based on the information from CoMFA contour maps for InhA inhibitors, new pyrrolidine carboxamide analogues were designed that showed better predicted activity than the existing compounds, suggesting they may be more potent and selective inhibitors. nih.gov
Table 3: Statistical Results of CoMFA Models for Pyrrolidine Carboxamides
| Target | No. of Compounds | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Reference |
|---|---|---|---|---|---|
| InhA | N/A | 0.626 | 0.953 | 0.880 | nih.gov |
| InhA | 46 | 0.777 | 0.966 | 0.893 | silae.it |
| DPP-IV | 42 (26 training) | 0.727 | 0.973 | 0.655 | nih.gov |
| DPP-IV | Series of amides | 0.555 | 0.982 | Validated | nih.gov |
Molecular Diversity and Pharmacological Profile Optimization
A powerful strategy for exploring molecular diversity is the use of parallel synthesis to create focused compound libraries. nih.gov In the optimization of pyrrolidine carboxamide inhibitors of InhA, a microtiter plate-based synthesis approach was used to rapidly generate a library of analogs. nih.gov This method allowed for iterative rounds of synthesis followed by in-situ activity screening, which ultimately improved the potency of the lead compound by over 160-fold. nih.govacs.org This demonstrates how systematically exploring molecular diversity through library synthesis can efficiently optimize a pharmacological profile.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand, such as a derivative of (S)-Pyrrolidine-3-carboxamide, within the active site of a target protein. nih.govnih.gov Understanding these interactions is crucial for elucidating the mechanism of action and for designing more potent inhibitors.
Research on various pyrrolidine (B122466) carboxamide derivatives has utilized molecular docking to explore their binding affinities for specific biological targets. For instance, docking studies on new sulphonamide pyrolidine carboxamide derivatives were performed to investigate their binding to Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target in the malaria parasite. nih.govresearchgate.net These simulations identified key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.gov One of the most active derivatives was found to bind to PfNMT with a theoretical inhibition constant (Ki) of 0.09 μM. nih.gov
Similarly, docking studies have been instrumental in understanding the interactions of pyrrolidine derivatives with other targets, such as influenza neuraminidase, where key residues like Trp178, Arg371, and Tyr406 were identified as crucial for binding. nih.gov In another study, spiro[pyrrolidine-3,3-oxindoles] were docked with histone deacetylase 2 (HDAC2), revealing probable binding interactions that account for their anticancer activity. nih.gov These simulations provide a structural basis for the observed biological activity and guide the rational design of new analogues with improved potency. The five-membered, non-planar pyrrolidine ring allows for a three-dimensional exploration of the pharmacophore space, which is essential for fitting into the ligand-binding site of a target protein. nih.gov
| Derivative Class | Biological Target | Key Findings from Docking | Reference |
|---|---|---|---|
| Sulphonamide pyrolidine carboxamides | Plasmodium falciparum N-myristoyltransferase (PfNMT) | Identified compound with a theoretical Ki of 0.09 μM, highlighting binding pose. | nih.gov |
| General Pyrrolidine derivatives | Influenza Neuraminidase (NA) | Key residues (Trp178, Arg371, Tyr406) and the importance of hydrogen bond/electrostatic interactions were identified. | nih.gov |
| Spiro[pyrrolidine-3,3-oxindoles] | Histone Deacetylase 2 (HDAC2) | Confirmed probable binding interactions, supporting observed anticancer activity. | nih.gov |
| Pyrrolidine-carboxamides | EGFR/CDK2 | Elucidated binding modes, supporting dual inhibitory activity for antiproliferative effects. | nih.gov |
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uobaghdad.edu.iq It is widely applied to calculate various electronic properties that are crucial for understanding a molecule's reactivity, stability, and spectroscopic characteristics. researchgate.netechemcom.com For this compound and its derivatives, DFT calculations can provide valuable information on their electronic landscape.
Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uobaghdad.edu.iqresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability. uobaghdad.edu.iq A smaller energy gap suggests that a molecule is more reactive. echemcom.com These calculations help in understanding the charge distribution and identifying the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, which is visualized through Molecular Electrostatic Potential (MEP) maps. tandfonline.com
For example, DFT studies on related heterocyclic compounds have been used to optimize molecular geometries and calculate global reactivity descriptors like chemical hardness, softness, and electrophilicity. researchgate.netnih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net The application of DFT extends to predicting spectroscopic properties, such as UV-Vis spectra, which can then be correlated with experimental data to validate the computational models. uobaghdad.edu.iq While specific DFT studies focused solely on this compound are not extensively detailed in the provided search results, the principles are broadly applied to similar structures, such as other pyrrolidine derivatives and carboxamides, to predict their electronic behavior and guide synthetic modifications. tandfonline.comnih.gov
| Property | Significance in Molecular Modeling | Reference |
|---|---|---|
| HOMO Energy | Relates to the ability to donate an electron; indicates reactivity with electrophiles. | researchgate.net |
| LUMO Energy | Relates to the ability to accept an electron; indicates reactivity with nucleophiles. | researchgate.net |
| HOMO-LUMO Gap | Indicates chemical reactivity, kinetic stability, and optical properties. A small gap implies high reactivity. | uobaghdad.edu.iq |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. | tandfonline.com |
| Global Reactivity Descriptors (Hardness, Softness) | Quantifies the stability and reactivity of the molecule. | researchgate.net |
Prediction of Biological Activity through In Silico Screening
In silico screening involves the use of computational methods to identify compounds with desired biological activities from large virtual libraries. This approach significantly reduces the time and cost associated with experimental high-throughput screening. For scaffolds like pyrrolidine, in silico methods are employed to predict a wide range of biological activities, from antimicrobial to anti-inflammatory effects. tandfonline.comresearchgate.net
Virtual screening campaigns often begin with molecular docking to filter large compound databases against a specific protein target, identifying potential hits based on their predicted binding affinity and mode. researchgate.net For instance, in the search for new analgesic and anti-inflammatory agents, newly synthesized pyrrolidine derivatives were docked against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes to computationally assess their inhibitory potential. researchgate.net
Beyond docking, in silico methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties. rsc.org These predictions are crucial in the early stages of drug discovery to eliminate compounds with poor pharmacokinetic profiles. For example, studies on novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety used web tools to predict their biological activity and assess their drug-likeness based on criteria such as Lipinski's rule of five. tandfonline.com Such analyses indicated good potential for oral bioavailability and favorable pharmacokinetic characteristics for the synthesized compounds. tandfonline.com These predictive studies help prioritize which compounds should be synthesized and tested in vitro, streamlining the drug discovery pipeline. rsc.org
Advanced Predictive Models for Efficacy and Selectivity
To further refine the drug discovery process, advanced predictive models are employed to forecast the efficacy and selectivity of drug candidates with greater accuracy. pharmajen.com These models leverage complex algorithms and large datasets to uncover subtle structure-activity relationships that may not be apparent from simpler methods.
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. uran.ua For pyrrolidine carboxamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. silae.itnih.gov
These models generate 3D contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, or hydrophobic properties are likely to increase or decrease biological activity. nih.gov For example, a QSAR study on pyrrolidine carboxamide analogues as inhibitors of Mycobacterium tuberculosis enoyl acyl carrier protein reductase yielded a robust CoMFA model with a high cross-validated correlation coefficient (q² = 0.777), indicating good predictive power. silae.it This model helped to identify that pyrrolidine carboxamide derivatives are potent inhibitors of the target enzyme. silae.it
Similarly, QSAR studies on pyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors and influenza neuraminidase inhibitors have provided valuable insights. nih.govresearchgate.net In the case of neuraminidase inhibitors, the QSAR models confirmed the findings from molecular docking, showing that electrostatic and hydrogen bond characteristics were major contributors to inhibitory activity. nih.gov These predictive models serve as a guide for designing new compounds with optimized potency. nih.gov
| Derivative Class | Target | QSAR Model | Key Statistical Parameter | Reference |
|---|---|---|---|---|
| Pyrrolidine carboxamides | Enoyl acyl carrier protein reductase (InhA) | CoMFA | q² = 0.777 | silae.it |
| Pyrrolidine derivatives | Influenza Neuraminidase (NA) | 3D-QSAR | q² = 0.560 to 0.611 | nih.gov |
| Pyrrolidine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | CoMFA, CoMSIA, HQSAR | q² = 0.727 (CoMFA), 0.870 (CoMSIA), 0.939 (HQSAR) | nih.gov |
Machine learning (ML), a subset of artificial intelligence, is revolutionizing drug discovery by enabling the analysis of vast and complex chemical and biological data. azolifesciences.commdpi.com ML models can be trained to predict a wide range of properties, including biological activity, ADME profiles, and toxicity, often with higher accuracy than traditional QSAR models. pharmajen.com
In the context of discovering novel compounds, ML algorithms can sift through extensive datasets to identify and validate potential drug targets. pharmajen.com For the design of new molecules, generative ML models can "imagine" novel chemical structures with desired properties. springernature.com While specific applications of machine learning solely for this compound are not detailed in the provided search results, the methodologies are broadly applicable to this and other chemical scaffolds. For instance, machine learning models are used to create chemical reactivity flowcharts that help chemists understand and predict reaction outcomes, which is essential for synthesizing novel derivatives. azolifesciences.com
Traditional ML techniques such as Support Vector Machines (SVM) and Random Forests (RF) are applied to classify molecules, such as predicting whether a peptide will have antimicrobial activity. mdpi.com These advanced computational tools are increasingly integrated into the drug discovery pipeline to enhance efficiency, reduce costs, and accelerate the journey from a chemical scaffold to a viable drug candidate. azolifesciences.comspringernature.com
Preclinical Evaluation and Drug Discovery Potential
In Vitro Cytotoxicity Assessments
In vitro cytotoxicity assays are fundamental in early-stage drug discovery to determine the potential of a compound to inhibit cancer cell growth and to assess its general toxicity against healthy cells. Derivatives of the pyrrolidine-carboxamide core have been evaluated against various cell lines, demonstrating a range of activities.
A novel series of pyrrolidine-carboxamide derivatives was assessed for antiproliferative activity against a panel of four human cancer cell lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). nih.gov Several compounds emerged as potent antiproliferative agents. nih.gov Notably, these compounds did not exhibit cytotoxic effects against the non-cancerous human mammary gland epithelial cell line (MCF-10A), with over 85% cell viability observed at a concentration of 50 μM, suggesting a selective effect on cancer cells. nih.gov
One of the most active compounds from this series, designated 7g , demonstrated a mean IC₅₀ value of 0.90 μM across the cancer cell lines, which was more potent than the standard chemotherapeutic agent doxorubicin (B1662922) (mean IC₅₀ = 1.10 μM). nih.gov In other studies, polysubstituted pyrrolidines with trifluoromethyl (CF3) groups on attached phenyl rings showed strong inhibitory action against ten different cancer cell lines, with IC₅₀ values ranging from 2.9 to 16 μM. researchgate.net Similarly, certain thiazole-based pyrrolidine (B122466) derivatives have been synthesized and evaluated for their cytotoxic effects on L929 fibroblast cells. biointerfaceresearch.com
These findings indicate that the pyrrolidine-carboxamide scaffold can be chemically modified to produce derivatives with significant and selective antiproliferative activity. The specific substitutions on the pyrrolidine ring and the carboxamide nitrogen are crucial in determining the potency and selectivity of these compounds.
| Compound Class | Cell Lines Tested | Key Findings | IC₅₀ Values | Reference |
|---|---|---|---|---|
| Pyrrolidine-carboxamide derivatives (e.g., 7g) | A-549, MCF-7, Panc-1, HT-29 (cancer); MCF-10A (non-cancer) | Potent and selective antiproliferative activity against cancer cells. | Mean IC₅₀ = 0.90 μM (Compound 7g) | nih.gov |
| CF₃-substituted Polysubstituted Pyrrolidines | 10 different cancer cell lines | Strong proliferation inhibitory actions. | 2.9 - 16 μM | researchgate.net |
| Thiazole-based Pyrrolidine Derivatives | L929 (fibroblast) | Evaluated for cytotoxic effects. | Data not specified | biointerfaceresearch.com |
Early Stage In Vivo Efficacy Studies
Following promising in vitro results, early-stage in vivo studies in animal models are essential to evaluate the efficacy of drug candidates in a physiological system. Various derivatives incorporating the pyrrolidine scaffold have demonstrated therapeutic potential in preclinical models for different diseases.
For instance, a series of (S)-pyrrolidines were developed as antagonists for the CXCR4 chemokine receptor, which is implicated in cancer metastasis. One lead compound from this series, which includes a pyrrolidine ring, was identified as a potent CXCR4 antagonist and demonstrated the ability to inhibit cancer cell migration in vivo, highlighting its antimetastatic potential. nih.govfrontiersin.org
In the field of metabolic diseases, N-aryl-substituted oxybenzyl pyrrolidine acid analogs have been investigated as dual agonists for PPARα/γ. A lead compound from this class effectively lowered fasting glucose and triglyceride levels in diabetic db/db mice after oral administration, indicating its potential for the treatment of type 2 diabetes. nih.gov
Furthermore, in the context of neurological disorders, certain pyrrolidine-2,5-dione derivatives have been evaluated for their anticonvulsant properties. In mouse models, a lead compound showed significant efficacy in the maximal electroshock (MES) and 6 Hz seizure tests, suggesting its potential as an antiepileptic agent. nih.gov These studies underscore the versatility of the pyrrolidine core in generating compounds with demonstrable efficacy in animal models of various human diseases.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
The evaluation of pharmacokinetic (PK) and pharmacodynamic (PD) properties is a critical component of preclinical development, determining how a drug is absorbed, distributed, metabolized, and excreted (ADME), and how it interacts with its target to produce a therapeutic effect.
The structural features of the pyrrolidine ring can significantly influence the PK profile of a drug candidate. For example, in an effort to improve the metabolic stability of a series of selective androgen receptor modulators (SARMs), researchers introduced a methyl group at the C-3 position of the pyrrolidine ring. This modification, due to its steric hindrance, was intended to prevent metabolic degradation. The resulting compounds exhibited better metabolic stability and good oral bioavailability values of 53.4% and 46.3% in rats. researchgate.net In another example, a potent endothelin B (ET(B)) receptor antagonist, A-308165, which is based on a pyrrolidine-3-carboxylic acid core, was found to have an acceptable oral bioavailability of 24% in rats. nih.gov
Pharmacodynamic studies on pyrrolidine-containing compounds have shown diverse mechanisms of action. For instance, the nootropic peptide Semax, which contains a proline (pyrrolidine-2-carboxylic acid) residue, has been shown in animal studies to rapidly increase the expression of brain-derived neurotrophic factor (BDNF) and activate dopaminergic and serotonergic brain systems. wikipedia.org This activity is linked to its observed antidepressant and anxiolytic-like effects. wikipedia.org Such studies are crucial for understanding the relationship between the compound's structure, its concentration at the target site, and the resulting biological response.
| Compound Class | Study Type | Key Findings | Reference |
|---|---|---|---|
| 4-(pyrrolidin-1-yl)benzonitrile derivatives | Pharmacokinetic (PK) | Introduction of a C-3 methyl group improved metabolic stability; oral bioavailability of 46.3-53.4% in rats. | researchgate.net |
| Pyrrolidine-3-carboxylic acid-based ET(B) antagonist (A-308165) | Pharmacokinetic (PK) | Acceptable oral bioavailability of 24% in rats. | nih.gov |
| Semax (proline-containing peptide) | Pharmacodynamic (PD) | Elevates BDNF levels and activates serotonergic and dopaminergic systems in animals. | wikipedia.org |
Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying high-quality lead compounds. nih.gov This approach begins by screening small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. The pyrrolidine scaffold is of particular interest within the FBDD community due to its inherent properties that align well with the principles of fragment design. nih.gov
The key advantages of the pyrrolidine scaffold in FBDD include:
Three-Dimensional (3D) Character: The non-planar, saturated nature of the pyrrolidine ring provides significant 3D character. nih.govnih.gov This is a desirable trait in fragment libraries as it allows for the exploration of more complex and specific interactions within a protein's binding pocket, often leading to improved potency and selectivity during optimization. nih.gov
Vectorial Coverage: Appropriately substituted pyrrolidines can provide excellent coverage of functional vector space, meaning the substituents can be oriented in diverse directions from the central core, which is crucial for subsequent fragment growing or linking strategies. nih.gov
Favorable Physicochemical Properties: The inclusion of saturated sp³-hybridized centers, like those in the pyrrolidine ring, is known to impart beneficial physicochemical properties to fragments, most notably improved aqueous solubility. nih.gov
Conformational Flexibility: The pyrrolidine ring can undergo "pseudorotation," allowing it to adopt various low-energy conformations. This flexibility can facilitate a better fit into a target's binding site. nih.govnih.gov
Fragments are often designed to adhere to the "Rule of Three" (Molecular weight < 300 Da, cLogP < 3, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors). The pyrrolidine scaffold can be readily incorporated into fragments that meet these criteria, providing an excellent starting point for optimization campaigns. nih.gov
Identification of Lead Compounds and Optimization
The process of identifying a lead compound and subsequently optimizing its properties is a cornerstone of drug discovery. patsnap.comdanaher.com The pyrrolidine carboxamide structure has served as the foundation for the discovery and optimization of several promising therapeutic agents.
One notable example comes from the search for new treatments for tuberculosis. Through high-throughput screening, a series of pyrrolidine carboxamides was identified as a novel class of potent inhibitors of InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov The initial lead compound was improved over 160-fold through an iterative optimization process. nih.gov A crucial finding from this work was the importance of stereochemistry; the resolution of racemic mixtures revealed that only one enantiomer was active, underscoring the specific structural requirements for potent enzyme inhibition. nih.gov
The general process of lead optimization involves systematically modifying the chemical structure of a lead compound to enhance its desirable properties, such as potency, selectivity, and ADME characteristics, while minimizing undesirable effects. patsnap.comresearchgate.net Strategies employed in the optimization of pyrrolidine-based leads include:
Structure-Activity Relationship (SAR) Studies: This involves synthesizing and testing a series of analogs to understand how specific structural changes affect biological activity. For example, SAR studies on pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists revealed that modifying the aryl group of the pyrrolidine core and the acetamide (B32628) side chain could dramatically increase affinity and selectivity for the target receptor. nih.gov
Structure-Based Drug Design: When the 3D structure of the target protein is known, it can be used to guide the design of more potent and selective inhibitors. Crystal structures of InhA complexed with pyrrolidine carboxamide inhibitors were used to elucidate the binding mode and guide the optimization efforts. nih.gov
Improving Physicochemical Properties: Modifications are often made to improve properties like solubility and metabolic stability, which are critical for developing an orally bioavailable drug. researchgate.net
Through these iterative cycles of design, synthesis, and testing, a promising but imperfect lead compound containing the (S)-Pyrrolidine-3-carboxamide core can be transformed into a preclinical candidate with a more optimal therapeutic profile. danaher.com
Future Directions and Emerging Research Areas
Development of Novel Therapeutic Agents Targeting Specific Disease Pathways
The inherent versatility of the pyrrolidine (B122466) ring continues to inspire the design of new therapeutic agents aimed at a wide array of diseases. nih.govresearchgate.net Research is increasingly focused on developing derivatives of (S)-Pyrrolidine-3-carboxamide that exhibit high potency and selectivity for specific biological targets.
One significant area of investigation is in the field of infectious diseases. For instance, a series of pyrrolidine carboxamides has been identified as a novel class of potent inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.gov Optimization of a lead compound from this series resulted in a 160-fold improvement in potency. nih.gov Similarly, new sulphonamide-pyrrolidine carboxamide derivatives have been synthesized and shown to possess antiplasmodial activity, targeting the Plasmodium falciparum N-myristoyltransferase, a validated drug target in the malaria parasite. plos.orgnih.gov
In antiviral research, carboxamide-containing molecules have been designed as potential inhibitors of the SARS-CoV-2 main protease (Mpro), an essential target for the virus responsible for COVID-19. nih.gov Certain pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides demonstrated promising inhibitory activity against the viral Mpro in vitro. nih.gov
The scaffold is also being explored for metabolic diseases. A series of pyrrolidine carboxamide inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) have been developed. researchgate.net This enzyme is considered an important therapeutic target for managing non-insulin-dependent diabetes and obesity. researchgate.net
| Derivative Class | Therapeutic Target | Associated Disease/Condition | Key Findings |
|---|---|---|---|
| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis | Identified as a novel class of potent InhA inhibitors. nih.gov |
| Sulphonamide-Pyrrolidine Carboxamides | Plasmodium falciparum N-myristoyltransferase (PfNMT) | Malaria | Sixteen derivatives showed single-digit micromolar IC50 values (2.40–8.30 μM). plos.orgnih.gov |
| Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides | SARS-CoV-2 Main Protease (Mpro) | COVID-19 | Compounds 25 and 29 showed promising inhibitory activity with low micromolar IC50 values. nih.gov |
| Adamantyl-pyrrolidine Carboxamides (e.g., PF-877423) | 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) | Type 2 Diabetes, Obesity | Demonstrated potent in vitro activity against human and mouse 11β-HSD1 enzymes. researchgate.net |
Exploration of New Catalytic Systems for Enantioselective Synthesis
The biological activity of pyrrolidine derivatives is often dependent on their stereochemistry. researchgate.net Consequently, the development of efficient enantioselective synthetic methods is a critical area of ongoing research. Future efforts are directed toward the discovery of novel catalytic systems that can provide access to structurally diverse and enantiomerically pure pyrrolidine-3-carboxamide (B1289381) derivatives.
Organocatalysis has emerged as a powerful tool for these transformations. rsc.orgrsc.org For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, which are direct precursors to the corresponding carboxamides. rsc.orgrsc.org These methods are often more atom-economical than previous synthetic routes. rsc.org The use of chiral pyrrolidine-based organocatalysts, such as prolinamides, is also being explored to promote various asymmetric reactions, including aldol (B89426) and Michael additions. unibo.itmdpi.com Researchers are designing new catalysts with specific structural features, such as bulky substituents or additional hydrogen-bond-donating groups, to improve reaction yields and enantioselectivity. unibo.itmdpi.com
The exploration extends to developing catalytic systems for multicomponent reactions, which allow for the construction of complex, highly substituted pyrrolidines in a single step from readily available starting materials. researchgate.net These strategies are highly efficient for building molecular diversity for drug discovery programs.
| Catalytic Approach | Reaction Type | Key Features |
|---|---|---|
| Organocatalysis | Asymmetric Michael Addition | Enables concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgrsc.org |
| Chiral Prolinamide Catalysts | Aldol and Michael Additions | Catalyst structure can be modified to enhance enantiocontrol. unibo.itmdpi.com |
| Lewis-Acid Catalysis | Three-Component Coupling | Provides a mild method for the enantioselective synthesis of substituted pyrrolidines. researchgate.net |
Integration of Omics Technologies for Comprehensive Biological Understanding
To fully harness the therapeutic potential of this compound derivatives, a deeper understanding of their biological effects is necessary. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to elucidate the mechanisms of action, identify biomarkers, and uncover potential off-target effects of these compounds. biobide.comnih.gov
Omics technologies can be applied in a hypothesis-generating manner to identify the cellular pathways modulated by a novel pyrrolidine-based compound. mdpi.com For example, transcriptomics (RNA-seq) can reveal changes in gene expression across the entire genome of cells treated with a compound, providing clues about its mechanism of action. mdpi.com Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can analyze shifts in cellular metabolite profiles, offering a snapshot of the compound's impact on cellular metabolism. nih.govresearchgate.net
By integrating data from multiple omics platforms, researchers can construct a comprehensive picture of how a drug candidate interacts with a biological system. nih.gov This holistic view is invaluable for validating drug targets, understanding drug resistance, and predicting potential therapeutic efficacy and toxicity early in the drug discovery process. biobide.commdpi.com
Advanced Computational Methodologies for Drug Design
Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, significantly accelerating the discovery and optimization of new therapeutic agents. frontiersin.orgbeilstein-journals.org For derivatives of this compound, advanced computational methods are being employed to rationalize structure-activity relationships (SAR) and to design novel compounds with improved pharmacological profiles. frontiersin.org
Structure-based drug design (SBDD) is a prominent approach, utilizing the three-dimensional structure of a biological target. beilstein-journals.org Molecular docking simulations are used to predict the binding mode and affinity of pyrrolidine carboxamide derivatives within the active site of a target protein, such as the SARS-CoV-2 Mpro or P. falciparum N-myristoyltransferase. plos.orgnih.gov These predictions help guide the synthesis of new analogues with enhanced potency.
Beyond simple docking, molecular dynamics (MD) simulations provide insights into the dynamic nature of the ligand-protein complex, helping to assess the stability of the predicted binding poses. frontiersin.orgbeilstein-journals.org Furthermore, ligand-based methods, such as quantitative structure-activity relationship (QSAR) and pharmacophore modeling, are used when a high-resolution structure of the target is unavailable. beilstein-journals.org These integrative computational approaches enable the efficient screening of virtual libraries and the rational design of drug candidates, reducing the time and cost associated with traditional drug discovery pipelines. frontiersin.org
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (S)-pyrrolidine-3-carboxamide, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis of this compound typically involves stereoselective methods such as chiral auxiliary-assisted cyclization or enzymatic resolution. For example, intermediates like 5-oxopyrrolidine derivatives are functionalized using nucleophilic acyl substitution with carboxamide groups under controlled pH (e.g., ammonia in methanol). Enantiomeric purity is highly dependent on temperature (optimized at 0–5°C to minimize racemization) and catalysts like chiral palladium complexes .
- Key Parameters :
| Step | Reagents/Conditions | Impact on Enantiopurity |
|---|---|---|
| Cyclization | Chiral Pd catalyst, 0°C | >90% ee |
| Amidation | NH3/MeOH, RT | Maintains configuration |
Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural confirmation. For instance, NMR in DMSO-d reveals characteristic pyrrolidine ring protons at δ 3.2–3.8 ppm and carboxamide NH signals at δ 7.5–8.0 ppm. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas (e.g., CHNO for the parent compound). Chiral HPLC with columns like Chiralpak® IA ensures enantiopurity (>98% ee) .
Q. What therapeutic targets are associated with this compound derivatives in preclinical research?
- Methodological Answer : These derivatives are explored as glucosylceramide synthase (GCS) inhibitors for lysosomal storage disorders. BioMarin Pharmaceutical’s N-(1-hydroxy-3-pyrrolidinylpropan-2-yl) derivatives show IC values <100 nM in GCS inhibition assays. In vitro models use murine fibroblasts with fluorescently tagged glucosylceramide to quantify inhibition efficacy .
Advanced Research Questions
Q. How do structural modifications to the pyrrolidine ring affect the potency and selectivity of this compound analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal that substituents at the 4-position of the pyrrolidine ring enhance target engagement. For example, introducing a 4-fluorophenyl group increases lipophilicity (logP from 1.2 to 2.8) and improves blood-brain barrier penetration. Conversely, bulky groups like tert-butyl reduce metabolic stability in hepatic microsome assays .
- SAR Table :
| Substituent | logP | IC (nM) | Microsomal Stability (% remaining at 1h) |
|---|---|---|---|
| -H | 1.2 | 120 | 30% |
| 4-F-Ph | 2.8 | 45 | 65% |
| -t-Bu | 3.1 | 200 | 15% |
Q. What advanced chromatographic or computational methods resolve challenges in enantiomer separation of pyrrolidine-3-carboxamide derivatives?
- Methodological Answer : Supercritical Fluid Chromatography (SFC) with chiral stationary phases (e.g., Chiralcel® OD-H) achieves baseline separation of (S)- and (R)-enantiomers under isocratic CO/methanol conditions. Molecular docking simulations (using AutoDock Vina) predict binding affinities to chiral selectors, guiding column selection .
Q. How should researchers address contradictory data in pharmacokinetic studies of this compound analogs?
- Methodological Answer : Contradictions in bioavailability or metabolite profiles often arise from assay variability (e.g., plasma protein binding differences). Cross-validation using orthogonal methods—such as LC-MS/MS for plasma concentration and positron emission tomography (PET) for tissue distribution—resolves discrepancies. Statistical frameworks like Bland-Altman analysis quantify measurement agreement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
